molecular formula C7H10F5NO2 B13107889 Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate

Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B13107889
M. Wt: 235.15 g/mol
InChI Key: NNPWRIQJPPUNLM-SCSAIBSYSA-N
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Description

Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and multiple fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The amino group is introduced through a subsequent amination reaction, where the ester is treated with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and consistent quality of the final product. Industrial methods may also incorporate purification steps such as distillation and crystallization to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3,3,3-trifluoropropanoate: This compound has fewer fluorine atoms and different reactivity.

    Ethyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-amino-5,5,5-trifluoropentanoate: Similar structure but with fewer fluorine atoms.

The uniqueness of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate lies in its higher fluorine content, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H10F5NO2

Molecular Weight

235.15 g/mol

IUPAC Name

ethyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m1/s1

InChI Key

NNPWRIQJPPUNLM-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(C(F)(F)F)(F)F)N

Canonical SMILES

CCOC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

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